molecular formula C12H9Cl2N5O B12910377 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl- CAS No. 86831-76-7

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-

Cat. No.: B12910377
CAS No.: 86831-76-7
M. Wt: 310.14 g/mol
InChI Key: YBKBHDJAHWGAKW-UHFFFAOYSA-N
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Description

“7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and β-diketones.

    Condensation Reactions: Between aminopyrazoles and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Employed as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for their potential to inhibit specific enzymes.

    Receptor Binding: Investigated for their ability to bind to biological receptors.

Medicine

    Drug Development: Explored as potential therapeutic agents for various diseases.

    Pharmacokinetics: Analyzed for their absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for their potential use as agrochemicals.

Mechanism of Action

The mechanism of action of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Other compounds in this class with similar structures.

    Aminopyrazoles: Compounds with similar functional groups.

Uniqueness

The uniqueness of “7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2,5-dichlorophenyl)amino)-3-methyl-” lies in its specific substituents and their impact on its biological activity and chemical properties.

Properties

CAS No.

86831-76-7

Molecular Formula

C12H9Cl2N5O

Molecular Weight

310.14 g/mol

IUPAC Name

6-(2,5-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-4-7(13)2-3-8(9)14/h2-5,18H,1H3,(H,16,17)

InChI Key

YBKBHDJAHWGAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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